molecular formula C25H21N5O3S B2868366 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 361173-78-6

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2868366
CAS RN: 361173-78-6
M. Wt: 471.54
InChI Key: TWQYJGKLCWEJGE-UHFFFAOYSA-N
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Description

“N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . It’s structurally related to benzimidazo[2,1-a]isoquinolin-6(5H)-ones, a unique class of tetracyclic N-heterocycles found in various biologically active natural products, pharmaceutical compounds, and functional materials .


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The specific molecular structure of “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide” is not detailed in the available sources.

Scientific Research Applications

Anticancer and Antibacterial Agents

The pyrrolidine ring, a key structural component of this compound, is frequently utilized in medicinal chemistry to develop compounds with target selectivity for treating human diseases . This includes potential applications as anticancer and antibacterial agents, where the compound’s ability to interact with specific biological targets can be leveraged to inhibit the growth of cancer cells or bacteria.

Central Nervous System Diseases

Compounds featuring the pyrrolidine structure have been explored for their potential in treating central nervous system diseases . This includes neurological disorders where modulation of neurotransmitter activity is crucial. The compound’s structural features may allow it to cross the blood-brain barrier, making it a candidate for neuropharmacological research.

Antidiabetics

The pyrrolidine scaffold is also associated with antidiabetic properties . It can be designed to interact with biological targets involved in glucose metabolism, potentially offering a new avenue for diabetes treatment through the regulation of blood sugar levels.

Anti-inflammatory and Analgesic Agents

Due to its structural flexibility and the presence of the pyrrolidine ring, this compound may serve as a lead structure for the development of anti-inflammatory and analgesic agents . These properties are essential for the management of pain and inflammation in various medical conditions.

Drug Delivery Systems

The unique structure of this compound suggests potential applications in drug delivery systems. Its ability to be functionalized allows for the attachment of therapeutic agents, which can be delivered to specific sites in the body, enhancing the efficacy and reducing the side effects of drugs .

Green Chemistry Applications

The compound’s pyrrolidine ring is significant in green chemistry, where it is used to develop environmentally friendly synthetic processes . This includes the synthesis of benzimidazole derivatives, which are important in pharmaceuticals, using nanocatalysts and sustainable methods.

Future Directions

Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, the future directions for “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide” could involve further exploration of its potential biological activities and applications in medicinal chemistry .

properties

IUPAC Name

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c31-24(17-11-13-18(14-12-17)34(32,33)29-15-5-6-16-29)28-25-27-20-8-2-1-7-19(20)23-26-21-9-3-4-10-22(21)30(23)25/h1-4,7-14H,5-6,15-16H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQYJGKLCWEJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4C5=NC6=CC=CC=C6N53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

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